molecular formula C15H13ClFN5O2S B2590781 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-42-3

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2590781
CAS RN: 2034505-42-3
M. Wt: 381.81
InChI Key: MERZJXHTXQCUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN5O2S and its molecular weight is 381.81. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Agents

Research has focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds related to 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, as potential antidiabetic agents. These compounds have shown significant antidiabetic activity in preliminary biological screenings. The study provides insights into the structure-activity relationship (SAR) and drug-relevant properties calculations, endorsing these compounds as potential leads for future drug discovery in the antidiabetic domain (Faidallah et al., 2016).

Antitumor and Antimicrobial Activities

Another research avenue explores the synthesis of new benzenesulfonamides with substituted phenyl and pyrazole moieties, tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds have shown promising results in preliminary screenings, indicating their potential for further anti-tumor activity studies and as strong inhibitors of human cytosolic isoforms (Gul et al., 2016).

Metal Ion Sensing

The compound and its derivatives have been used in the development of novel sensors for metal ions, specifically mercury (Hg^2+). A pyrazoline-based derivative demonstrated selective and significant decrease in fluorescence intensity in the presence of Hg^2+, indicating its potential as a fluorometric "turn-off" sensor for detecting Hg^2+ in various applications (Bozkurt & Gul, 2018).

COX-2 Inhibitors

Compounds incorporating the 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide scaffold have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. This research provides valuable insights into the molecular design of new COX-2 inhibitors, highlighting the importance of fluorine substitution for achieving selectivity and potency in vitro (Pal et al., 2003).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)20-6-8-22-7-3-14(21-22)15-10-18-4-5-19-15/h1-5,7,9-10,20H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZJXHTXQCUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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